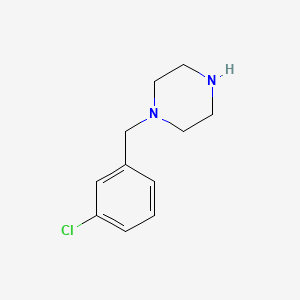

1-(3-Chlorobenzyl)piperazine

描述

An Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical and Biological Sciences

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. researchgate.netbohrium.com Its derivatives are a versatile class of organic compounds extensively explored for their wide-ranging pharmacological activities. researchgate.netnih.govmuseonaturalistico.it The structural rigidity and the presence of two nitrogen atoms make the piperazine ring an ideal scaffold for chemical modification, allowing for the synthesis of a vast library of compounds with diverse biological properties. bohrium.comnih.gov

These derivatives have demonstrated significant potential in various therapeutic areas, including as antimicrobial, anticancer, and central nervous system (CNS) agents. researchgate.netmuseonaturalistico.itnih.gov The ability to readily modify the piperazine structure enables chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, a crucial aspect of the lead optimization process in drug discovery. researchgate.netmuseonaturalistico.it The adaptability of the piperazine scaffold has led to its incorporation into numerous clinically successful drugs. bohrium.commuseonaturalistico.it

Significance of 1-(3-Chlorobenzyl)piperazine within the Chemical Space of Bioactive Molecules

Within the extensive family of piperazine derivatives, this compound stands out as a key intermediate and a molecular building block in the synthesis of more complex, biologically active compounds. ontosight.aiontosight.aiglobalresearchonline.net Its structure, featuring a piperazine ring linked to a 3-chlorobenzyl group, provides a unique combination of lipophilic and hydrophilic properties, influencing its interaction with biological targets.

This compound and its analogs are subjects of structure-activity relationship (SAR) studies, which aim to understand how specific structural features correlate with biological outcomes. nih.govnih.gov Such studies are fundamental to the rational design of new therapeutic agents with improved efficacy and selectivity.

Foundational Research Areas for this compound Investigation

The academic and industrial research surrounding this compound is multifaceted, with several key areas of investigation:

Synthetic Methodologies: A primary focus of research is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. These methods often involve the reaction of piperazine with 3-chlorobenzyl chloride or other suitable electrophiles. ontosight.ai

Pharmacological Probing: this compound serves as a valuable tool in pharmacological research. For instance, its analog, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a known serotonergic agent used to study the role of serotonin (B10506) receptors in various physiological and pathological processes, including anxiety and mood disorders. ontosight.aincats.iopubcompare.ainih.gov While distinct, the study of m-CPP provides a framework for understanding the potential biological targets of related compounds like this compound.

Drug Discovery and Development: The core structure of this compound is a frequent starting point for the design and synthesis of novel drug candidates. Researchers modify this scaffold to create new molecules with potential therapeutic applications in areas such as neuroscience and infectious diseases. nih.govbiosynth.combenthamdirect.com For example, it has been investigated as an inhibitor of ns3 protease, an enzyme important in plant resistance. biosynth.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | nih.govscbt.com |

| Molecular Weight | 210.70 g/mol | nih.govscbt.com |

| CAS Number | 23145-91-7 | nih.govscbt.com |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]piperazine | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEQMTYOCBFLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354151 | |

| Record name | 1-(3-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-91-7 | |

| Record name | 1-(3-Chlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorobenzyl Piperazine

Direct Synthesis Pathways for 1-(3-Chlorobenzyl)piperazine

The primary approach to synthesizing this compound involves the direct N-alkylation of a piperazine (B1678402) ring with a suitable benzylating agent. This method is favored for its straightforwardness and efficiency.

Exploration of Precursors and Reagents for Targeted Synthesis

The most common and direct synthesis involves the reaction between piperazine and 3-chlorobenzyl chloride. In this nucleophilic substitution reaction, one of the secondary amine nitrogens of the piperazine ring attacks the benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride ion. Tetrahydrofuran (THF) is often employed as the solvent for this transformation. oup.com

A significant excess of piperazine is typically used. This serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, thus preventing the protonation of the piperazine reactant which would render it non-nucleophilic.

Table 1: Key Precursors and Reagents for Direct Synthesis of this compound

| Component | Chemical Name | Role in Synthesis | Typical Molar Ratio |

|---|---|---|---|

| Precursor 1 | 3-Chlorobenzyl chloride | Electrophile / Benzylating Agent | 1 equivalent |

| Precursor 2 | Piperazine | Nucleophile / Acid Scavenger | ~6 equivalents |

| Reagent | Tetrahydrofuran (THF) | Solvent | N/A |

Optimization of Reaction Conditions and Process Parameters

The optimization of this synthesis focuses on maximizing the yield of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct, 1,4-bis(3-chlorobenzyl)piperazine. The use of a large excess of piperazine shifts the reaction equilibrium towards the mono-alkylated product. Following the reaction, purification is typically achieved through flash column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of ethyl acetate (B1210297) and methanol (B129727) to isolate the target compound with good purity and yield, often around 65%. oup.com Alternative workup procedures may involve acid-base extraction to separate the basic piperazine products from non-basic impurities.

Strategic Derivatization for Analog Development

This compound is a valuable intermediate for the development of more complex molecules. Its structure offers two primary sites for modification: the secondary amine of the piperazine ring and the chlorobenzyl aromatic ring.

Functionalization of the Piperazine Heterocyclic Ring

The secondary amine (N-H) on the piperazine ring is a key functional handle for derivatization due to its nucleophilic nature. researchgate.net This allows for the straightforward introduction of a wide variety of substituents, leading to the development of extensive libraries of analogs. Common transformations include:

N-Alkylation: The secondary amine can be alkylated by reacting it with various alkyl halides. A frequently documented example is the reaction with 1-bromo-3-chloropropane (B140262) in the presence of a base like sodium hydroxide (B78521) to yield 1-(3-chloropropyl)-4-(3-chlorobenzyl)piperazine. globalresearchonline.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides introduces an amide linkage. For instance, various substituted benzoyl chlorides can be reacted with the piperazine nitrogen to form N-benzoyl derivatives. ebi.ac.uk

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex N-substituted products.

Coupling Reactions: The piperazine moiety can be linked to other molecular scaffolds. It has been incorporated into isatin (B1672199) structures via a sulfonyl linkage and coupled to quinolinone moieties to create elaborate hybrid molecules. nih.govresearchgate.net

Table 2: Examples of Functionalization at the Piperazine Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | 1-Bromo-3-chloropropane | 3-Chloropropyl |

| N-Acylation | 4-Bromobenzoyl chloride | 4-Bromobenzoyl |

| Sulfonylation | 5-(Chlorosulfonyl)-1H-indole-2,3-dione | (1H-indole-2,3-dione)-5-sulfonyl |

| Coupling | 2-Chloro-N-(3,4-dihydro-2-oxoquinolin-6-yl)acetamide | 2-((3,4-Dihydro-2-oxoquinolin-6-yl)amino)-2-oxoethyl |

Substituent Modifications on the Chlorobenzyl Moiety

Modification of the chlorobenzyl ring itself is a less common but strategically important approach for fine-tuning molecular properties. These modifications can be achieved either by starting with a pre-functionalized benzyl (B1604629) halide or by performing reactions directly on the aromatic ring of this compound.

Electrophilic Aromatic Substitution: The chlorobenzyl ring is susceptible to electrophilic attack. While direct laboratory examples on this specific substrate are not widely published, metabolic studies of the related compound 1-(3-chlorophenyl)piperazine (B195711) show that hydroxylation of the aromatic ring is a major biotransformation pathway. oup.com This indicates the chemical feasibility of reactions like nitration, further halogenation, or Friedel-Crafts reactions under appropriate laboratory conditions.

Palladium-Catalyzed Cross-Coupling: The chlorine atom on the benzyl ring serves as a handle for modern cross-coupling reactions. nih.gov Powerful synthetic methods like the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (C-N bond formation), and Sonogashira (coupling with terminal alkynes) reactions could potentially be used to replace the chlorine atom with a wide variety of other functional groups (e.g., aryl, alkyl, amino, or alkynyl groups). legislation.gov.uksioc-journal.cn This allows for extensive diversification of the chlorobenzyl moiety. Legal frameworks defining derivatives of benzylpiperazine explicitly include substitution on the aromatic ring with groups like alkyl, alkoxy, or other halides, underscoring the chemical relevance of these modifications. rsc.org

Application of Green Chemistry Principles in Synthetic Route Design

There is a growing emphasis on developing more environmentally benign synthetic methods in chemical manufacturing. Several green chemistry principles have been applied to the synthesis of piperazine derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and fewer side products compared to conventional heating. nih.gov This technique is considered an important approach toward green chemistry. nih.gov

Use of Recyclable Catalysts: Heterogeneous catalysts that can be easily recovered and reused are a cornerstone of green synthesis. For reactions involving piperazine derivatives, catalysts like sulphamic acid and Montmorillonite K10 clay have been employed to facilitate reactions under milder conditions, with the added benefit of catalyst recyclability.

Environmentally Benign Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a key goal. Syntheses of piperazine analogs have been successfully carried out in water or in deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol. These solvents are often non-toxic, biodegradable, and reduce the environmental impact of the chemical process.

Pharmacological and Biochemical Characterization of 1 3 Chlorobenzyl Piperazine

Mechanistic Studies of Biological Activity

The biological activity of 1-(3-Chlorobenzyl)piperazine and its chemical relatives encompasses a range of interactions with enzymatic and neurological systems. These interactions are foundational to understanding their pharmacological profile.

This compound has been identified as a selective and reversible inhibitor of the ns3 protease. biosynth.com The ns3 protease is a critical enzyme in the lifecycle of certain viruses, such as those in the Flaviviridae family, where it is responsible for processing the viral polyprotein. Inhibition of this enzyme is a key strategy in the development of antiviral therapeutics. The interaction of this compound with this protease is characterized by its ability to bind to the enzyme in a non-covalent manner, allowing for the possibility of dissociation, which defines its reversible nature. Its selectivity suggests a specific binding interaction with the ns3 protease over other proteases.

The inhibitory effect of this compound extends to the fundamental reaction mechanism of the ns3 protease. biosynth.com By binding to the enzyme, likely at or near the active site, the compound interferes with the catalytic process that leads to the cleavage of the viral polyprotein. This disruption of the enzymatic reaction is the core of its inhibitory function. biosynth.com Furthermore, research into related piperazine (B1678402) structures has shown that they can be designed to inhibit other enzymes, such as the bacterial enoyl acyl carrier protein reductase (ENR), which is vital for fatty acid biosynthesis in bacteria. mdpi.com This suggests that the piperazine scaffold is a versatile backbone for developing inhibitors against various enzymatic targets.

While specific data on this compound's interaction with neurotransmitter systems is limited, extensive research on the closely related compound 1-Benzylpiperazine (B3395278) (BZP) provides significant insights. BZP exhibits a mixed mechanism of action, primarily functioning as a central nervous system stimulant by modulating monoaminergic pathways. europa.eu

Studies in animals have shown that BZP stimulates the release and inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.eunih.gov Its action is similar to that of amphetamine, though with approximately 10% of the potency. europa.euwikipedia.org BZP interacts with the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), prompting them to shuttle neurotransmitters out of the neuron and into the synapse. wikipedia.org This elevation of synaptic monoamine levels is responsible for its stimulant and euphoriant properties. researchgate.netnih.gov

| Transporter | EC50 (nM) |

|---|---|

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

A study investigating 12 different piperazine derivatives, including 1-Benzylpiperazine (BZP) and various chlorophenylpiperazines, demonstrated that all tested compounds concentration-dependently inhibited the GABA-evoked ion current in human α1β2γ2 GABAA receptors. nih.gov This indicates that antagonism of the GABAA receptor is a common feature of the piperazine class. The potency of this antagonism was found to be structure-dependent, with chlorophenylpiperazines being the most potent inhibitors among the tested group. nih.gov

| Rank | Compound |

|---|---|

| 1 (Most Potent) | 1-(2-Chlorophenyl)piperazine (2CPP) |

| 2 | 1-(3-Methoxyphenyl)piperazine (3MPP) |

| 3 | 1-(4-Chlorophenyl)piperazine (4CPP) |

| 4 | 1-(4-Methoxyphenyl)piperazine (4MPP) |

| 5 | 1-(2-Methylbenzyl)piperazine (2MBP) |

| 6 | 1-(3-Chlorophenyl)piperazine (B195711) (3CPP) |

| 7 | Phenylpiperazine (PP) |

| 8 | 1-(4-Fluorophenyl)piperazine (4FPP) |

| 9 | 1-(2-Methoxyphenyl)piperazine (2MPP) |

| 10 | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) |

| 11 | 1-(3-Methylbenzyl)piperazine (3MBP) |

| 12 (Least Potent) | 1-Benzylpiperazine (BZP) |

The piperazine scaffold is a common feature in molecules designed to interact with a wide array of neurotransmitter receptors. To illustrate the potential binding profile of a complex piperazine derivative, the compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) serves as an informative example.

3C-PEP is a highly potent and selective dopamine transporter (DAT) ligand. wikipedia.org Its affinity for the DAT is exceptionally high, with a dissociation constant (Ki) in the sub-nanomolar range, making it thousands of times more potent than cocaine at this site in vitro. In contrast, it displays significantly lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). Its binding to other major neurotransmitter receptors, such as serotonin 5-HT2 receptors and D2-like receptors, is also considerably weaker. wikipedia.org This high degree of selectivity highlights how modifications to the piperazine structure can fine-tune its interaction with specific neurological targets.

| Receptor/Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine Transporter (DAT) | 0.04 |

| Serotonin 5-HT2 Receptors | 53 |

| D2-like Receptors | 327 |

| Serotonin Transporter (SERT) | 802 |

| Norepinephrine Transporter (NET) | 1107 |

| PCP/NMDA Receptor | >10000 |

| Opioid Receptors | >10000 |

Cellular and Molecular Target Elucidation

Based on the available data, the cellular and molecular targets of this compound and its relatives can be summarized as follows:

ns3 Protease: For this compound specifically, the primary molecular target identified is the ns3 protease, which it inhibits selectively and reversibly. biosynth.com This interaction prevents the normal function of a critical viral enzyme.

Monoamine Transporters (DAT, NET, SERT): Related benzylpiperazine compounds primarily target these transporters. By promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin, they significantly alter monoaminergic neurotransmission. europa.euwikipedia.org

In Vitro and In Vivo Pharmacodynamic Research Approaches

As no specific in vitro or in vivo studies for this compound have been identified, this section remains unwritten. The generation of data tables and detailed research findings is not possible.

Structure Activity Relationship Sar Investigations of 1 3 Chlorobenzyl Piperazine and Its Analogs

Identification of Key Structural Determinants for Biological Efficacy

The biological efficacy of 1-(3-Chlorobenzyl)piperazine derivatives is largely dictated by the interplay of several structural features, including the substitution pattern on the benzyl (B1604629) ring, the nature of the piperazine (B1678402) ring, and the characteristics of the substituent at the N4 position.

The substitution on the benzyl moiety is a critical determinant of receptor binding. For a series of N-(3-phenylpropyl)-N'-benzylpiperazines, which are structurally related to this compound, substitutions on the benzyl ring were found to significantly impact affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. Quantitative structure-activity relationship (QSAR) studies on these analogs revealed that hydrophobicity plays a major role in differentiating between the two receptor subtypes. Specifically, a negative correlation was found between hydrophobicity and σ1 receptor binding, whereas a positive correlation was observed for σ2 receptor binding. This suggests that less hydrophobic substituents on the benzyl ring favor σ1 affinity, while more hydrophobic substituents enhance σ2 affinity. nih.gov

The basicity of the piperazine nitrogen atoms is another key factor. The ability of the piperazine nitrogen to be protonated at physiological pH is crucial for forming ionic interactions with receptor binding sites. For a series of piperidine/piperazine-based compounds, the basic amino moiety was found to be a primary driver for σ1 and σ2 receptor affinity and selectivity. nih.gov Compounds with a higher percentage of their protonated form at physiological pH generally exhibit stronger binding.

Furthermore, the nature of the substituent at the N4 position of the piperazine ring can dramatically alter biological activity. For instance, in a series of benzylpiperazine derivatives designed as σ1 receptor ligands, modifications to the substituent at this position led to significant changes in both affinity and selectivity. The introduction of a cyclohexyl ring in place of a phenyl group in the N-acyl substituent resulted in a notable improvement in both affinity and selectivity for the σ1 receptor. nih.gov

The following table summarizes the impact of key structural modifications on the receptor affinity of benzylpiperazine analogs:

| Structural Modification | Impact on Receptor Affinity | Example Receptor(s) |

| Benzyl Ring Substitution | Hydrophobicity of substituents can modulate selectivity between receptor subtypes. | σ1 and σ2 receptors |

| Piperazine Ring Basicity | The ability to be protonated at physiological pH is crucial for receptor interaction. | σ1 and σ2 receptors |

| N4-Substituent | The nature and size of the substituent can significantly alter affinity and selectivity. | σ1 receptor |

Influence of Hydrocarbon Chain Elongation on Receptor Affinity (based on studies of related 4-substituted piperazines)nih.gov

Studies on structurally related 4-substituted 1-(3-chlorophenyl)piperazines have provided valuable insights into the influence of hydrocarbon chain elongation at the N4 position on receptor affinity. While these compounds have a phenyl ring directly attached to the piperazine, the principles observed are informative for understanding the SAR of benzylpiperazine analogs.

In a study investigating the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for the 5-HT1A receptor, it was found that the elongation of a 4-n-alkyl chain significantly increases the affinity for this receptor. nih.gov The affinity was observed to reach its maximum with an n-hexyl derivative, which exhibited a Ki value of 2.67 nM. This suggests that hydrophobic interactions of the N4-substituent play a substantial role in the binding to the 5-HT1A receptor. nih.gov

The following table illustrates the effect of n-alkyl chain length on the 5-HT1A receptor affinity of 1-(3-chlorophenyl)piperazine (B195711) derivatives:

| 4-n-Alkyl Substituent | Ki (nM) for 5-HT1A Receptor |

| Methyl | >1000 |

| Ethyl | 245 |

| Propyl | 59.7 |

| Butyl | 16.3 |

| Pentyl | 6.03 |

| Hexyl | 2.67 |

| Heptyl | 4.09 |

| Octyl | 7.91 |

Data adapted from a study on 1-(3-chlorophenyl)piperazine derivatives. nih.gov

These findings suggest that for this compound analogs, the length and nature of a hydrocarbon chain at the N4 position would likely be a critical factor in modulating their affinity for various receptors, particularly those with hydrophobic binding pockets.

Assessment of Steric Hindrance Effects around the Protonation Center on Receptor Bindingnih.gov

The protonation of the piperazine nitrogen atoms is a key event in the interaction of these ligands with their biological targets, as it allows for the formation of ionic bonds with acidic residues in the receptor binding site. The steric environment around these protonation centers can significantly influence the accessibility of the charged nitrogen atom and, consequently, the binding affinity.

The introduction of bulky substituents near the piperazine ring can create steric hindrance, potentially impeding the optimal orientation of the ligand within the binding pocket and weakening the crucial ionic interactions. This principle is highlighted in studies comparing piperazine and piperidine derivatives. The replacement of a piperazine ring with a piperidine ring, which alters the steric bulk and protonation state at physiological pH, has been shown to have a dramatic effect on receptor affinity. For instance, in a series of compounds targeting histamine H3 and sigma-1 receptors, this substitution led to a significant change in affinity for the σ1 receptor. nih.gov

The pKa of the piperazine nitrogens, which determines their protonation state, can also be influenced by the electronic effects of nearby substituents. Electron-withdrawing groups can lower the pKa, reducing the proportion of protonated molecules at physiological pH and potentially decreasing binding affinity. Conversely, electron-donating groups can increase the pKa, favoring protonation and enhancing ionic interactions with the receptor.

The importance of the protonated amine for receptor binding is further supported by computational studies. Molecular docking simulations of piperidine/piperazine-based compounds with the sigma-1 receptor have shown that the ionized nitrogen atom forms a bidentate salt bridge with key aspartate and glutamate residues in the binding site. nih.gov Any steric hindrance that prevents or destabilizes this interaction would be expected to reduce the binding affinity.

Key considerations regarding steric hindrance around the protonation center include:

Size of Substituents: Bulky groups on or near the piperazine ring can physically block the interaction with the receptor.

Conformational Rigidity: The introduction of rigid structural elements can limit the ability of the molecule to adopt the optimal conformation for binding.

Electronic Effects: Substituents can alter the pKa of the piperazine nitrogens, affecting their protonation state and ability to form ionic bonds.

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the SAR of this compound and its analogs. These methods provide detailed insights into the molecular interactions between ligands and their receptor targets, helping to rationalize experimental findings and guide the design of new, more potent compounds.

Molecular docking studies are frequently employed to predict the binding mode of piperazine derivatives within the active site of a receptor. For example, in the development of novel arylpiperazine derivatives as androgen receptor (AR) antagonists, molecular docking was used to understand how these compounds bind to the AR ligand-binding pocket. The results of these studies suggested that the derivatives are primarily bound through hydrophobic interactions. nih.gov

In another study focused on piperidine/piperazine-based compounds with affinity for the sigma-1 receptor, molecular docking and molecular dynamics simulations were used to identify the crucial amino acid residues involved in ligand binding. These computational analyses revealed that the most promising compound formed a stable complex with the receptor, stabilized by a network of hydrophobic and polar interactions, including a key salt bridge between the protonated piperazine nitrogen and acidic residues in the receptor. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models based on a series of known compounds, QSAR can be used to predict the activity of novel, untested analogs. For instance, a QSAR study on N-(3-phenylpropyl)-N'-benzylpiperazines identified key physicochemical properties, such as hydrophobicity and electronic parameters, that govern their affinity for sigma-1 and sigma-2 receptors. nih.gov

The application of computational methods in the SAR elucidation of this compound analogs offers several advantages:

Visualization of Binding Modes: Allows for a detailed understanding of the key interactions between the ligand and the receptor.

Prediction of Binding Affinity: Can be used to estimate the binding affinity of new compounds before they are synthesized.

Rational Drug Design: Provides a basis for the design of new ligands with improved potency and selectivity.

Interpretation of Experimental Data: Helps to explain the observed SAR trends from experimental studies.

Metabolism and Pharmacokinetic Studies of 1 3 Chlorobenzyl Piperazine

Identification of Metabolic Pathways

The metabolism of 1-(3-chlorophenyl)piperazine (B195711) is characterized by two main transformation processes: hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. nih.govoup.com These pathways lead to the formation of several key metabolites that are subsequently eliminated from the body.

Aromatic Ring Hydroxylation Mechanisms

A primary metabolic pathway for mCPP involves the hydroxylation of the chlorophenyl ring. nih.govoup.com This Phase I reaction introduces a hydroxyl group onto the aromatic structure, increasing the compound's polarity. Research has identified the formation of two distinct hydroxy-mCPP isomers. nih.govoup.com The specific positions of hydroxylation on the phenyl ring contribute to the diversity of the resulting metabolites. For instance, the formation of para-hydroxy-mCPP from mCPP has been specifically documented. nih.gov These hydroxylated metabolites are major products of mCPP biotransformation. nih.govoup.com

Piperazine Moiety Degradation Processes

In addition to aromatic hydroxylation, the degradation of the piperazine heterocycle is a crucial aspect of mCPP metabolism. oup.com This process involves the cleavage of the piperazine ring, a reaction described as double N-dealkylation. oup.com This degradation leads to the formation of simpler, linear amine derivatives. The primary metabolites resulting from this pathway are N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. nih.govoup.com Further metabolism can occur on these degradation products, including hydroxylation of the 3-chloroaniline metabolite. nih.gov

Characterization of Metabolite Profiles

Following initial biotransformation via hydroxylation and ring degradation, the resulting metabolites of mCPP undergo further modifications, primarily through conjugation reactions, to facilitate their excretion. The comprehensive profile of metabolites includes these conjugated products as well as specific derivatives from the piperazine ring cleavage.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Acetylation)

The hydroxylated metabolites of mCPP are substrates for Phase II conjugation reactions. nih.gov These metabolites are partially excreted as corresponding glucuronides and/or sulfates. nih.govoup.com This process involves the attachment of glucuronic acid or a sulfate group to the hydroxylated metabolite, which significantly increases water solubility and aids in renal clearance. Furthermore, the aniline derivatives formed from the piperazine ring degradation undergo N-acetylation. oup.com Specifically, metabolites such as 3-chloroaniline and its hydroxylated isomers are partially acetylated to form N-acetyl-3-chloroaniline and N-acetyl-hydroxy-3-chloroaniline isomers, respectively. nih.gov

Detection of Ethylenediamine Derivatives as Metabolites

A key metabolite identified from the degradation of the piperazine structure is N-(3-chlorophenyl)ethylenediamine. nih.govoup.com Its detection is a definitive indicator of the cleavage of the piperazine ring. This compound has also been identified as a metabolite of the precursor drugs trazodone and nefazodone, confirming the metabolic pathway from these parent drugs through mCPP to N-(3-chlorophenyl)ethylenediamine. nih.govoup.com

The following table summarizes the identified metabolites of 1-(3-chlorophenyl)piperazine and their pathways of formation.

| Metabolite | Formation Pathway | Subsequent Reactions |

| Hydroxy-mCPP isomers | Aromatic Ring Hydroxylation | Glucuronidation, Sulfation |

| N-(3-chlorophenyl)ethylenediamine | Piperazine Moiety Degradation | - |

| 3-chloroaniline | Piperazine Moiety Degradation | Hydroxylation, Acetylation |

| Hydroxy-3-chloroaniline isomers | Hydroxylation of 3-chloroaniline | Acetylation |

| N-acetyl-3-chloroaniline | Acetylation of 3-chloroaniline | - |

| N-acetyl-hydroxy-3-chloroaniline isomers | Acetylation of hydroxy-3-chloroaniline | - |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of 1-(3-chlorophenyl)piperazine is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies using human liver microsomes and heterologously expressed human cytochromes have identified specific isoforms responsible for its metabolism. The formation of para-hydroxy-mCPP is mediated by CYP2D6. nih.gov The role of CYP2D6 is further supported by findings that the metabolism of mCPP shows wide interindividual variability, which could not be fully explained by the genetic variation of this enzyme alone, suggesting other factors may also be involved. nih.gov

Furthermore, mCPP itself and other related piperazine derivatives have been shown to have inhibitory effects on several CYP isoforms. researchgate.net Specifically, chlorophenylpiperazine demonstrated significant inhibitory activity against CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net It is also noteworthy that the formation of mCPP from its parent drug, trazodone, is primarily mediated by CYP3A4. nih.gov

The table below details the Cytochrome P450 isoforms associated with the metabolism of 1-(3-chlorophenyl)piperazine.

| Enzyme | Role in Metabolism | Reference |

| CYP2D6 | Mediates the formation of para-hydroxy-mCPP from mCPP. | nih.gov |

| CYP3A4 | Primarily responsible for the formation of mCPP from the precursor drug trazodone. | nih.gov |

| CYP1A2, CYP2C19, CYP2C9 | Show significant inhibition by chlorophenylpiperazine, suggesting interaction. | researchgate.net |

Excretion Profiles and Routes of 1-(3-Chlorobenzyl)piperazine

Detailed pharmacokinetic studies outlining the specific excretion profiles and routes for this compound are not extensively available in the current scientific literature. The elimination of xenobiotics like this compound and its metabolites typically occurs through renal (urinary) and fecal excretion. The balance between these routes is influenced by factors such as the compound's polarity, molecular weight, and the extent of its metabolism.

To provide context on the potential excretion pathways of benzylpiperazine derivatives, data from studies on the closely related compound N-benzylpiperazine (BZP) can be examined. Research conducted in rats has shown that BZP is eliminated from the body through urinary excretion, both as the unchanged parent drug and as its metabolites.

In one such study, the cumulative amount of unchanged BZP excreted in the urine within the first 36 hours after administration was found to be 6.7% of the initial dose. nih.gov The primary metabolites, p-hydroxy-BZP and m-hydroxy-BZP, were also detected in the urine. The cumulative excretion of p-hydroxy-BZP over 48 hours accounted for approximately 25% of the dose, while m-hydroxy-BZP accounted for about 2%. nih.gov A significant portion of the main metabolite, p-hydroxy-BZP, was found to be excreted as a glucuronide conjugate. nih.gov

This information on BZP suggests that urinary excretion is a notable route of elimination for benzylpiperazine compounds. However, without specific studies on this compound, it remains unconfirmed whether it follows a similar excretion pattern and to what extent fecal excretion plays a role in its elimination. Further research is necessary to establish the precise excretion balance and profile for this compound.

Urinary Excretion of N-Benzylpiperazine (BZP) in Rats

| Compound | Percentage of Dose Excreted in Urine | Time Frame |

| Unchanged BZP | 6.7% | 36 hours |

| p-hydroxy-BZP | ~25% | 48 hours |

| m-hydroxy-BZP | ~2% | 48 hours |

Mechanistic Toxicological Research of 1 3 Chlorobenzyl Piperazine

Elucidation of Cellular and Subcellular Toxicological Mechanisms

Direct experimental studies elucidating the specific cellular and subcellular toxicological mechanisms of 1-(3-Chlorobenzyl)piperazine are not extensively available in current scientific literature. However, based on research into structurally similar piperazine (B1678402) derivatives, potential mechanisms can be inferred. The toxic effects of piperazine compounds are often attributed to the induction of oxidative stress, mitochondrial dysfunction, and the initiation of apoptotic pathways. sigmaaldrich.com

For instance, studies on N-benzylpiperazine (BZP) have demonstrated its capacity to increase the production of reactive oxygen species (ROS), leading to cellular damage. This is often accompanied by a decrease in intracellular ATP levels and an increase in mitochondrial membrane potential, indicating mitochondrial impairment. nih.gov Research on other piperazine derivatives has shown similar effects, with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) being a potent cytotoxic compound that causes a significant decrease in mitochondrial membrane potential and an increase in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death. diva-portal.org It is plausible that this compound could exert its toxicity through similar pathways.

The mode of cell death induced by piperazine derivatives often involves apoptosis. nih.gov For example, BZP has been shown to activate caspases-3 and -9, key enzymes in the apoptotic cascade. nih.gov This suggests that this compound might also trigger programmed cell death in neuronal and other cell types upon exposure.

Potential Cellular and Subcellular Toxicological Effects of Piperazine Derivatives

| Toxicological Endpoint | Observed Effect in Piperazine Derivatives | Potential Implication for this compound |

|---|---|---|

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production | May induce oxidative damage to cellular components. |

| Mitochondrial Function | Decreased ATP production, altered mitochondrial membrane potential | Could lead to energy depletion and cellular dysfunction. |

| Cell Viability | Increased LDH release, reduced cell viability | May cause cell death in exposed tissues. |

Investigation of Neurochemical Perturbations and their Underlying Mechanisms

Specific investigations into the neurochemical perturbations caused by this compound are limited. Nevertheless, the broader class of piperazine derivatives is known to interact with various neurotransmitter systems. mdpi.com Many piperazine compounds act as stimulants by affecting dopamine (B1211576), serotonin (B10506), and noradrenaline pathways. unodc.org

A closely related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is a well-characterized serotonin receptor agonist. nih.govnih.gov It has been used extensively in research to probe the function of the serotonin system. nih.gov Another analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine transporter (DAT) ligand, suggesting that it can significantly inhibit dopamine reuptake. wikipedia.org

Given these precedents, it is reasonable to hypothesize that this compound may also exhibit activity at serotonergic and/or dopaminergic receptors or transporters. Perturbations in these neurotransmitter systems can lead to a range of neurobehavioral effects. The specific affinity and activity of this compound at these neurochemical targets, however, require direct experimental validation.

Neurochemical Targets of Structurally Related Piperazine Compounds

| Compound | Primary Neurochemical Target(s) | Reported Effect |

|---|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin receptors | Agonist activity |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) | Potent inhibition of reuptake |

Studies on Indirect Contributions to Toxicity via Catecholamine Level Increases (as observed with related piperazine derivatives)

There is no direct research available on the effects of this compound on catecholamine levels. However, studies on the structurally similar compound mCPP have demonstrated a significant impact on the sympathoadrenal system. Administration of mCPP has been shown to markedly increase plasma levels of the catecholamines epinephrine, norepinephrine (B1679862), and dopamine. mdpi.com

This effect is believed to be centrally mediated, as it is significantly reduced in animals with spinal cord transection. The increase in catecholamines is likely a consequence of the serotonergic activity of mCPP, as stimulation of serotonin receptors can lead to an increase in sympathetic outflow. mdpi.com

Advanced Analytical Methodologies for 1 3 Chlorobenzyl Piperazine

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the separation and analysis of 1-(3-chlorophenyl)piperazine (B195711) from biological samples and seized materials. Coupled with powerful detectors, these techniques offer robust and reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of mCPP. nih.gov It is often considered a gold-standard method in systematic toxicological analysis due to its high separation efficiency and definitive identification capabilities. mdpi.com For the analysis of piperazines, including mCPP, specific chromatographic conditions are optimized to ensure accurate separation from other related compounds. rsc.org A typical GC-MS method involves a capillary column, such as a Supelco Equity 5, with a programmed temperature gradient to ensure the effective separation of various analytes. rsc.org

Following separation by the gas chromatograph, the mass spectrometer fragments the eluting molecules and analyzes the resulting ions. The mass spectrum of 1-(3-chlorophenyl)piperazine is characterized by specific mass-to-charge (m/z) ratios that serve as a fingerprint for its identification. nih.gov

Table 1: Example GC-MS Operating Conditions for Piperazine (B1678402) Analysis

| Parameter | Value |

|---|---|

| Injection Temperature | 260 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Initial Oven Temperature | 60 °C (hold for 1 min) |

| Temperature Ramp 1 | 10 °C/min to 170 °C (hold for 2 min) |

| Temperature Ramp 2 | 15 °C/min to 280 °C (hold for 4 min) |

| Transfer Line Temperature | 280 °C |

| Source Temperature | 230 °C |

Data sourced from rsc.org

Table 2: Key Mass Spectrometry Fragments for 1-(3-Chlorophenyl)piperazine

| Fragment Type | m/z Value |

|---|---|

| Top Peak | 154 |

| 2nd Highest Peak | 196 |

| 3rd Highest Peak | 156 |

Data sourced from nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), has become an increasingly common and powerful tool for piperazine analysis. mdpi.com This technique is well-suited for compounds that are less volatile or may require derivatization for GC-MS analysis. mdpi.com Quantification is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. mdpi.comnih.gov

The method uses a reversed-phase column for separation, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). mdpi.com ESI in the positive ion mode is effective for ionizing piperazine derivatives. mdpi.comnih.gov The use of deuterated internal standards, such as mCPP-D8, is documented to ensure the highest level of confidence in quantitative results. mdpi.com

Table 3: Example LC-MS/MS Operating Conditions for Piperazine Analysis

| Parameter | Value |

|---|---|

| Column | XBridge C18, 3.5 µm, 2.1x50 mm |

| Column Temperature | 30 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Heater Block Temperature | 400 °C |

| Drying Gas Flow | 10 L/min |

Data sourced from mdpi.commassbank.jp

Gas Chromatography with Flame Ionization Detection (GC-FID) represents a robust and cost-effective method for the qualitative and quantitative analysis of piperazines. While mass spectrometry provides more definitive structural information, GC-FID is a reliable alternative for routine analytical work, particularly in resource-limited settings. unodc.org The separation principles are the same as in GC-MS, but the detector measures the ions produced when the analyte is burned in a hydrogen-air flame.

A qualitative GC-FID method for piperazines has been established with specific oven conditions to achieve separation. unodc.org The temperature program is designed to resolve different piperazine derivatives based on their boiling points and interactions with the stationary phase. unodc.org

Table 4: Example GC-FID Oven Conditions for Piperazine Analysis

| Parameter | Value |

|---|---|

| Initial Column Temperature | 100 °C (hold for 1 min) |

| Temperature Ramp | 25 °C/min to 280 °C |

| Final Temperature Hold | 3 minutes |

Data sourced from unodc.org

Electrochemical Sensing Methods for Rapid Detection

Electrochemical sensors offer a promising avenue for the rapid, simple, and cost-effective detection of 1-(3-chlorophenyl)piperazine. mdpi.com These methods are based on measuring changes in electrical signals (such as potential or current) resulting from the electrochemical oxidation or reduction of the target analyte.

One approach involves the design of potentiometric sensors that can selectively determine mCPP. mdpi.com These sensors have been shown to function effectively in a pH range of 4 to 8. mdpi.com More advanced research in the broader piperazine class has focused on modifying electrode surfaces to enhance analytical performance. For instance, nickel oxide nanoparticles have been used to tailor carbon fiber microelectrodes, creating an electrocatalytic effect that facilitates the electrooxidation of the piperazine moiety. nih.govsemanticscholar.org This modification can shift the oxidation peak potential to a lower value, improving detection. nih.gov Voltammetric techniques, such as anodic stripping square wave voltammetry, have also been optimized for the analysis of related piperazine compounds, demonstrating the potential for high-sensitivity detection. researchgate.net

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, MS, IR)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of a compound's molecular structure. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy each provide unique structural information.

Mass Spectrometry (MS) , as discussed in the context of GC-MS and LC-MS, provides information on the molecular weight and fragmentation pattern of mCPP, which is crucial for its identification. nih.govmassbank.jp

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Data from 1H NMR and 13C NMR spectra can be used to map out the precise arrangement of atoms and confirm the identity of 1-(3-chlorophenyl)piperazine. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum shows characteristic absorption bands corresponding to specific bond vibrations within the mCPP structure.

For comprehensive structural elucidation, experimental data from these techniques are often compared with theoretical data obtained from computational methods like Density Functional Theory (DFT). semanticscholar.orgdergipark.org.tr This combined approach has been successfully applied to isomers of chlorophenylpiperazine, providing a high degree of confidence in structural assignments. semanticscholar.orgdergipark.org.tr

Development of Robust Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step that precedes any instrumental analysis, aiming to isolate 1-(3-chlorophenyl)piperazine from the sample matrix, concentrate it, and remove potential interferences. The choice of technique depends on the nature of the sample (e.g., urine, blood, seized powder) and the subsequent analytical method.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic method is used to separate the analyte from aqueous samples like urine by partitioning it into an immiscible organic solvent. nih.govoup.com

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction compared to LLE and is widely used for biological samples.

Solvent Extraction: For solid samples like tablets or powders, a simple extraction with an appropriate organic solvent can be employed. rsc.org

In some cases, particularly for GC-based analysis, chemical derivatization is necessary. mdpi.com Derivatization involves chemically modifying the analyte to improve its chromatographic properties, such as volatility and thermal stability, or to enhance its detectability. For GC-MS analysis of mCPP in urine, a microwave-assisted acetylation step is part of a systematic toxicological analysis procedure. nih.govoup.com Another strategy involves reacting piperazine with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, which allows for sensitive detection using common HPLC-UV instrumentation.

Potential Research and Therapeutic Applications of 1 3 Chlorobenzyl Piperazine

Investigation as a Novel Inhibitor for Proteases

Recent investigations have identified 1-(3-Chlorobenzyl)piperazine as a selective and reversible inhibitor of ns3 protease. biosynth.com This enzyme is recognized for its significant role in plant resistance mechanisms. The ability of this compound to inhibit the reaction mechanism of ns3 protease has positioned it as a valuable experimental model for studying this particular enzyme's function and pathways. biosynth.com While research into benzylpiperazine derivatives has shown their potential to inhibit various enzymes, such as monoacylglycerol lipase (B570770) and the Mcl-1 anti-apoptotic protein, the specific action against ns3 protease highlights a unique avenue of investigation for this compound. nih.govresearchgate.net

Antimicrobial Efficacy Studies

The piperazine (B1678402) nucleus is a well-established scaffold in the development of antimicrobial agents. Research into this compound and its structural analogs has revealed significant potential in controlling the growth of various pathogenic microorganisms.

This compound has been found to be effective in controlling the growth of certain bacteria. biosynth.com This aligns with broader research on benzylpiperazine derivatives, which have demonstrated varied but often significant antibacterial activity against both Gram-positive and Gram-negative organisms. ijpsr.com Studies involving conjugates of benzylpiperazine with amino acids showed enhanced antibacterial activity, with zone of inhibition values ranging from 9 to 12 mm, comparable to conventional drugs. mdpi.com Derivatives have been tested against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.comnih.gov The degree of inhibition often varies depending on the specific substitutions on the benzyl (B1604629) or piperazine rings, but certain compounds have shown minimum inhibitory concentration (MIC) values as low as 4 to 16 µg/mL. tandfonline.comgazi.edu.tr

In addition to antibacterial properties, benzylpiperazine derivatives have been explored for their antifungal efficacy. Studies have demonstrated that these compounds exhibit activity against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Candida krusei. ijpsr.commdpi.comresearchgate.net The antifungal action, much like the antibacterial effects, is structure-dependent. For example, certain phenyl and benzylpiperazine derivatives of chlorokojic acid showed remarkable antifungal activity against C. albicans and C. krusei, with MIC values of 8 µg/mL and 32 µg/mL, respectively, which in some cases was more potent than the reference drug fluconazole. researchgate.net

| Compound Class | Microorganism | Observed Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Chlorokojic Acid-Benzylpiperazine Derivative | Staphylococcus aureus (Gram +) | 16 | gazi.edu.tr |

| Chlorokojic Acid-Benzylpiperazine Derivative | Escherichia coli (Gram -) | 8-16 | researchgate.net |

| Chlorokojic Acid-Benzylpiperazine Derivative | Candida albicans | 8 | researchgate.net |

| Chlorokojic Acid-Benzylpiperazine Derivative | Candida krusei | 32 | researchgate.net |

| Pyrazol-Benzylpiperazine Derivative | Aspergillus niger | Moderate Activity | ijpsr.comijpsr.com |

Research into Liver Lesion Prevention (e.g., casein-induced in rats)

Exploratory research has indicated that this compound may be useful in the prevention of liver lesions. biosynth.com Specifically, it has been noted for its potential to prevent lesions induced by casein in rat models. biosynth.com This suggests a potential hepatoprotective application, although the mechanism behind this effect requires further elucidation. Research into other piperazine derivatives has also pointed towards their potential modulation of liver receptors, which may be relevant to understanding this hepatoprotective action. google.com

Utility as a Pharmacological Probe in Biological Systems

Compounds with a piperazine core are frequently used as pharmacological tools to study biological systems, particularly in neuropharmacology. The closely related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is a well-known serotonergic agonist that has been widely used as a probe to investigate the function of the serotonin (B10506) system in psychiatric research. europa.eu Given the structural similarity, this compound is also explored for its potential interactions with neurotransmitter systems. acs.org Furthermore, the compound possesses distinct optical properties that are sensitive to certain materials like boron nitride, allowing it to be used as a control for analysis in specific experimental settings. biosynth.com

Potential as an Intermediate in the Synthesis of Other Pharmaceutical Compounds

One of the most significant applications of this compound is its role as a key intermediate in organic synthesis. The compound is typically synthesized from raw materials such as piperazine and 3-Chlorobenzyl chloride. chemicalbook.comchemdad.com Its structure provides a versatile scaffold for building more complex molecules. The piperazine ring, with its two nitrogen atoms, allows for further chemical modifications, making it a valuable building block for a wide range of pharmaceutical compounds. For instance, the related compound mCPP serves as a direct precursor in the industrial synthesis of the antidepressant drug Trazodone. europa.eu The general synthetic utility of benzylpiperazine and its derivatives is well-documented in patents and chemical literature for creating novel therapeutic agents. prepchem.comgoogle.comgoogle.comjocpr.com

No Publicly Available Research Supports Neuropharmacological Tool Application of this compound

Comprehensive searches for scientific literature and research data concerning the neuropharmacological applications of the chemical compound this compound have yielded no specific information regarding its use as a research tool in this field. The available information is limited to its identification as a chemical intermediate and listings by commercial suppliers.

There is a significant lack of published studies detailing the exploration of this compound in neuropharmacological research. Consequently, data on its mechanism of action, receptor binding profiles, and effects in preclinical or clinical studies are not available in the public domain. This absence of foundational research precludes any substantive discussion of its potential as a tool compound for investigating neurological pathways or therapeutic applications.

While the broader class of piperazine derivatives includes compounds that have been extensively studied for their psychoactive and neuropharmacological properties, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), it is crucial to note that these are structurally and pharmacologically distinct from this compound. The findings related to other piperazine compounds cannot be scientifically extrapolated to this compound.

One source describes this compound as a selective and reversible inhibitor of NS3 protease, with potential applications in plant biology and as an antibacterial agent. However, this information does not pertain to the field of neuropharmacology.

Due to the absence of relevant research data, it is not possible to provide an article on the "" with a focus on its "Exploration in Neuropharmacological Research as a Tool Compound" as requested. The creation of data tables and detailed research findings is unachievable without underlying scientific studies.

Future Research Trajectories and Challenges for 1 3 Chlorobenzyl Piperazine

Identification of Novel Biological Targets and Therapeutic Pathways

A significant challenge and a primary area for future research for 1-(3-Chlorobenzyl)piperazine lies in the precise identification of its biological targets and the elucidation of the therapeutic pathways it may modulate. While direct pharmacological data for this compound is not extensively available in current literature, the activities of structurally related compounds, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), offer valuable insights and starting points for investigation.

The distinction between a benzyl (B1604629) and a phenyl substituent is critical, as the additional methylene (B1212753) group in the benzyl moiety can alter the compound's flexibility, binding interactions, and metabolic stability, thus potentially leading to a different pharmacological profile. Future research should, therefore, focus on comprehensive screening and profiling of this compound to determine its specific biological targets.

Key Research Objectives:

Receptor Binding Assays: A primary objective is to conduct extensive receptor binding assays to determine the affinity of this compound for a wide range of receptors, particularly those in the central nervous system (CNS). Based on the activity of related compounds, initial screening should focus on serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. dbpedia.org

Functional Assays: Following the identification of binding affinities, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or modulator at these receptors.

Exploration of Novel Pathways: Research should not be limited to known targets of piperazine (B1678402) derivatives. Unbiased screening approaches, such as chemoproteomics, could reveal novel and unexpected biological targets, opening up new avenues for therapeutic applications.

The table below outlines potential initial biological targets for investigation based on the pharmacology of structurally similar piperazine compounds.

| Receptor Family | Specific Subtypes of Interest | Rationale for Investigation |

| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2A, 5-HT2C | mCPP is a known 5-HT2C receptor agonist and interacts with other 5-HT receptor subtypes. dbpedia.orgdarshanpharmachem.com |

| Dopamine (D) | D1, D2, D3, D4 | Many CNS-active piperazine derivatives exhibit affinity for dopamine receptors. nih.gov |

| Adrenergic | α1, α2, β | Certain piperazine compounds show activity at adrenergic receptors. |

This table is predictive and based on the activities of structurally related compounds. Experimental validation for this compound is required.

Development of Advanced Synthetic Routes for Scalability and Efficiency

While the synthesis of this compound can be achieved through established methods such as N-alkylation of piperazine, the development of advanced synthetic routes that are both scalable and efficient is a critical challenge for its potential future as a therapeutic agent or a key intermediate. google.com Traditional methods may present challenges in terms of yield, purity, and environmental impact, particularly for large-scale production.

Future research in this area should focus on modern synthetic methodologies that offer improvements in efficiency, cost-effectiveness, and sustainability.

Potential Advanced Synthetic Strategies:

Catalytic C-N Coupling Reactions: Modern catalytic methods, such as Buchwald-Hartwig amination, could provide a more efficient and versatile route for the synthesis of N-aryl and N-benzyl piperazines. google.com

Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and minimize waste generation is an important consideration for sustainable pharmaceutical manufacturing. nih.gov

The following table compares a conventional synthetic approach with potential advanced methods.

| Synthetic Method | Description | Potential Advantages | Key Challenges |

| Conventional N-Alkylation | Reaction of piperazine with 3-chlorobenzyl chloride. google.com | Simple procedure, readily available starting materials. | Potential for di-alkylation, may require purification. |

| Reductive Amination | Reaction of piperazine with 3-chlorobenzaldehyde (B42229) followed by reduction. google.com | Good control over mono-alkylation. | May require specific reducing agents. |

| Catalytic C-N Coupling | Palladium- or copper-catalyzed reaction of piperazine with a suitable 3-chlorobenzyl precursor. google.com | High efficiency and functional group tolerance. | Catalyst cost and removal from the final product. |

| Flow Synthesis | Continuous reaction in a microreactor system. | Improved safety, scalability, and process control. | Requires specialized equipment and process optimization. |

Comprehensive Preclinical Evaluation in Relevant Disease Models

A significant hurdle for the advancement of this compound is the current lack of publicly available preclinical data. Comprehensive evaluation in relevant disease models is essential to understand its potential therapeutic efficacy and to identify a clear clinical development path. The choice of disease models will be guided by the biological targets identified in the initial pharmacological screening.

Given the propensity for piperazine derivatives to interact with CNS targets, initial preclinical studies could focus on models of neurological and psychiatric disorders. nih.gov

Future Preclinical Research Directions:

In Vitro Studies: Initial in vitro studies should be conducted to assess the compound's activity in cell-based assays relevant to the identified biological targets. For example, if the compound shows affinity for serotonin receptors, its effect on downstream signaling pathways could be investigated in neuronal cell lines.

In Vivo Animal Models: Following promising in vitro results, evaluation in animal models of disease is the next critical step. The selection of appropriate models is paramount. For instance:

Depression and Anxiety: If the compound modulates serotonergic or dopaminergic pathways, models such as the forced swim test or the elevated plus-maze could be employed.

Schizophrenia: Models that assess sensorimotor gating or cognitive deficits could be relevant if the compound interacts with dopamine receptors. nih.gov

Neuropathic Pain: Given the role of certain CNS receptors in pain modulation, models of neuropathic pain could also be considered.

Pharmacokinetic Profiling: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug.

Integration into Contemporary Drug Discovery and Development Pipelines

The successful integration of this compound into modern drug discovery and development pipelines will depend on a systematic and data-driven approach. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and to serve as a versatile linker for constructing molecules with desired pharmacological activities. google.com

The future development of this compound will require its strategic positioning within a drug discovery program, likely as a starting point for lead optimization.

Key Steps for Pipeline Integration:

Hit-to-Lead Optimization: Assuming initial screening identifies a promising biological activity, medicinal chemistry efforts will focus on optimizing the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. This will involve the synthesis and evaluation of a library of analogues with modifications to the benzyl and piperazine moieties.

Structure-Activity Relationship (SAR) Studies: A detailed understanding of the relationship between the chemical structure of this compound and its biological activity is essential for rational drug design.

Target Validation: Once a lead compound with a desirable profile is identified, further studies will be necessary to validate its mechanism of action and to confirm that its therapeutic effects are mediated through the intended biological target.

The versatility of the piperazine scaffold allows for a wide range of chemical modifications, as illustrated in the table below, which can be explored during the lead optimization phase.

| Modification Site | Potential Chemical Changes | Desired Outcome |

| Benzyl Ring | Alteration of the chloro-substituent (position, number, or replacement with other groups). | Modulate binding affinity and selectivity. |

| Piperazine Ring | Introduction of substituents on the second nitrogen atom or on the carbon atoms of the ring. | Fine-tune pharmacokinetic properties and explore new interactions with the target. |

| Linker | If used as a fragment, modification of the linker connecting the piperazine moiety to another pharmacophore. | Optimize spatial orientation and binding to the target. |

常见问题

Q. What are the standard protocols for synthesizing 1-(3-Chlorobenzyl)piperazine derivatives?

A widely validated method involves click chemistry , utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Reagents : this compound derivatives can be synthesized by reacting 1-(3-chlorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a DCM:H₂O (2:1) solvent system.

- Conditions : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature for 2 hours.

- Characterization : Use TLC (hexane:ethyl acetate, 1:2) for reaction monitoring, followed by column chromatography (silica gel, ethyl acetate:hexane, 1:8). Yield and purity are confirmed via ¹H/¹³C NMR and LCMS .

Q. How can researchers quantify this compound in biological matrices?

A validated HPLC-UV method using an internal standard (e.g., p-tolylpiperazine) is recommended:

- Column : C18 reverse-phase.

- Mobile phase : Methanol:water (70:30, v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm.

- Sample preparation : Hair or plasma samples are digested with 1M NaOH, extracted with ethyl acetate, and reconstituted in mobile phase. The method achieves LOD ≤ 0.1 ng/mg .

Q. What pharmacological assays are suitable for characterizing this compound?

- Receptor binding assays : Screen for affinity at serotonin (5-HT₁ₐ/₂ₐ/₂c) and dopamine (D₂/D₃) receptors using radioligands like [³H]ketanserin or [³H]spiperone.

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells.

- Safety : Include cytotoxicity screening (e.g., MTT assay) in HepG2 cells to rule off-target effects .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Spill management : Neutralize with activated charcoal, collect in sealed containers, and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can researchers differentiate isomers of chlorophenylpiperazines (e.g., meta vs. para substitution)?

- Analytical differentiation :

- Raman microspectroscopy : Use 20 mW laser power with 128–256 scans. Principal Component Analysis (PCA) of spectral data separates meta (3-CPP) and para (4-CPP) isomers with >99% variance explained .

- GC-EI-MS : Monitor fragment ions (e.g., m/z 154 for meta vs. m/z 139 for para) and retention indices .

Q. How can structural modifications enhance the bioactivity of this compound?

- Triazole derivatives : Introducing a triazole ring at the piperazine nitrogen increases metabolic stability. For example:

Q. How do researchers resolve contradictions in receptor affinity data across studies?

- Case study : Discrepancies in 5-HT₂c binding (Ki = 15 nM vs. 120 nM) may arise from:

Q. What computational methods predict metabolic pathways of this compound?

- In silico tools :

- SwissADME : Predicts CYP3A4-mediated N-dealkylation as the primary pathway (Bioavailability Score = 0.55).

- Meteor Nexus : Identifies glucuronidation at the piperazine nitrogen as a secondary pathway.

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。